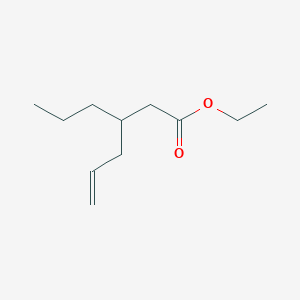
1-(1,4-Diazepane-1-sulfonyl)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Diazepane-1-sulfonyl)acridine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both an acridine moiety and a 1,4-diazepane ring, makes it a compound of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(1,4-Diazepane-1-sulfonyl)acridine typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through various methods, including cyclization reactions involving anthranilic acid derivatives and arylamines.
Introduction of the 1,4-Diazepane Ring: The 1,4-diazepane ring can be introduced through nucleophilic substitution reactions involving appropriate precursors.
Sulfonylation: The final step involves the sulfonylation of the diazepane ring, which can be achieved using sulfonyl chlorides under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(1,4-Diazepane-1-sulfonyl)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur on the acridine ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1,4-Diazepane-1-sulfonyl)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It can be used in the development of dyes and fluorescent materials.
Mecanismo De Acción
The mechanism of action of 1-(1,4-Diazepane-1-sulfonyl)acridine involves its interaction with biological targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit enzymes involved in DNA replication and repair .
Comparación Con Compuestos Similares
1-(1,4-Diazepane-1-sulfonyl)acridine can be compared with other similar compounds such as:
1,4-Diazepane: This compound shares the diazepane ring but lacks the acridine moiety.
Acridine Derivatives: Compounds like acriflavine and proflavine share the acridine core but have different substituents.
Piperazine Derivatives: These compounds have a similar ring structure but differ in their biological activities and applications.
Propiedades
Número CAS |
136579-37-8 |
|---|---|
Fórmula molecular |
C18H19N3O2S |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
1-(1,4-diazepan-1-ylsulfonyl)acridine |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,21-11-4-9-19-10-12-21)18-8-3-7-17-15(18)13-14-5-1-2-6-16(14)20-17/h1-3,5-8,13,19H,4,9-12H2 |
Clave InChI |
JHOKVFYQYHVZTH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=NC4=CC=CC=C4C=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


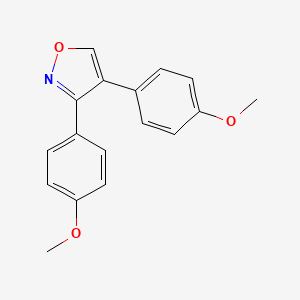
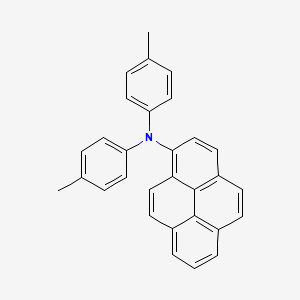

![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)
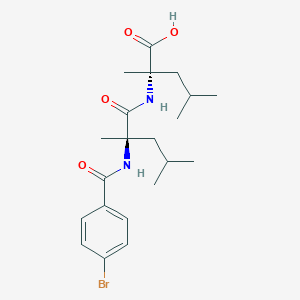
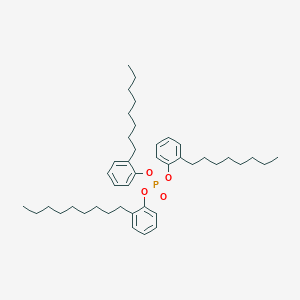
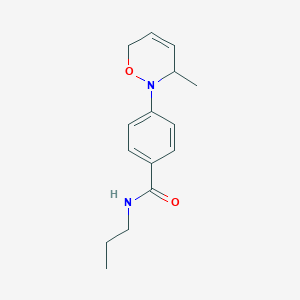

![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
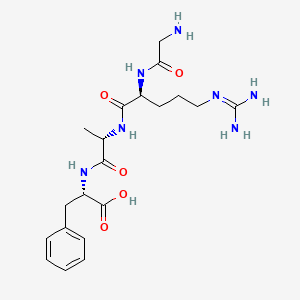
![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)
